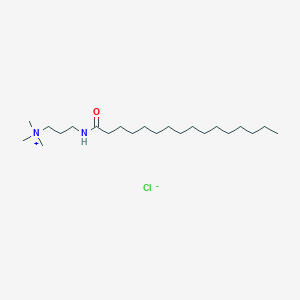

(Hexadecylamidopropyl)trimethylammonium chloride

描述

(Hexadecylamidopropyl)trimethylammonium chloride (CAS: 51277-96-4) is a cationic quaternary ammonium compound (QAC) with the molecular formula C₂₂H₄₇ClN₂O and a molecular weight of 391.07 g/mol . Structurally, it features a hexadecyl (C16) fatty acid amide chain linked to a trimethylammonium group via a propyl spacer. This amphiphilic design grants it surfactant properties, enabling applications in cosmetics, antimicrobial formulations, and polymer chemistry . It exhibits moderate water solubility (203 mg/L at 20°C) and stability under refrigeration (4°C) in inert atmospheres .

属性

IUPAC Name |

3-(hexadecanoylamino)propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)23-20-18-21-24(2,3)4;/h5-21H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREAODMQYCOAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885949 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51277-96-4 | |

| Record name | Palmitamidopropyltrimonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51277-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitamidopropyltrimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051277964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hexadecylamidopropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITAMIDOPROPYLTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2U96D202F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Condensation Reaction for Amide Formation

The initial step typically involves the condensation of hexadecanoic acid (palmitic acid) or its activated derivative (e.g., hexadecanoyl chloride) with 3-(dimethylamino)propylamine or a similar amine precursor. This reaction is conducted under controlled temperature (usually 80–130 °C) and often in the presence of a coupling agent or catalyst to promote amide bond formation.

Quaternization to Form Trimethylammonium Chloride

The secondary amine group in the propyl chain is then quaternized by reaction with methyl chloride or methyl iodide under reflux conditions. This step converts the amine into a trimethylammonium chloride salt, conferring the cationic surfactant character.

Detailed Industrial Preparation Example (Adapted from Analogous Quaternary Ammonium Compounds)

While direct literature on this compound is limited, preparation methods are analogous to those for hexadecylpyridinium chloride and other quaternary ammonium salts, as detailed in patent CN103539727A and related industrial processes:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of hexadecyl chloride with amine | 100–125 °C, 10–14 hours | Molar ratio controlled; reaction under stirring |

| 2 | Recovery of excess amine by reduced pressure distillation | ~75 °C, vacuum applied | Pyridine or amine recycled |

| 3 | Decolorization and reflux with activated carbon in alcoholic solvent | 75 °C, 20–50 minutes reflux | Solvents: methanol, ethanol, or Virahol |

| 4 | Cooling crystallization | 0–15 °C | Crude product isolation |

| 5 | Primary purification by recrystallization | Dissolution in water/acetone mixture, heating and cooling crystallization | Ratio water:acetone 1:1 to 1:15 |

| 6 | Secondary purification by recrystallization | Dissolution in ethanol/acetone mixture, heating and cooling crystallization | Ratio ethanol:acetone 1:1 to 1:15 |

This method yields high-purity quaternary ammonium salts with molar yields around 88–89% and is suitable for industrial scale-up due to mild conditions and ease of process control.

Purification and Yield Optimization

- Recrystallization solvents : Mixtures of water and acetone or ethanol and acetone are used to enhance purity.

- Temperature control : Cooling crystallization between 0–15 °C ensures optimal crystal formation.

- Decolorization : Activated carbon treatment during reflux removes impurities and color bodies.

- Yield : Industrial processes report molar yields typically above 85%, with careful control of reaction time and temperature improving efficiency.

Comparative Data Table of Preparation Parameters

Notes on Industrial Feasibility and Environmental Considerations

- The described method uses mild reaction conditions, reducing energy consumption.

- Recovery and recycling of amine (e.g., pyridine) reduce waste and cost.

- Use of common solvents (methanol, ethanol, acetone) simplifies solvent handling.

- Activated carbon treatment improves product quality without harsh chemicals.

- The process aligns with green chemistry principles by minimizing emissions and energy use.

化学反应分析

Types of Reactions: (Hexadecylamidopropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various anionic compounds to form stable salts. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include anionic surfactants and other anionic compounds. The reactions typically occur at room temperature and do not require special conditions.

科学研究应用

Chemistry: In chemistry, palmitamidopropyltrimonium chloride is used as a surfactant and emulsifier. It helps stabilize emulsions and enhances the viscosity of formulations, making it valuable in the preparation of various cosmetic and personal care products .

Biology and Medicine: In biological and medical research, the compound is studied for its potential antimicrobial properties. It is used in formulations designed to reduce microbial contamination on surfaces and in personal care products .

Industry: In the industrial sector, palmitamidopropyltrimonium chloride is used in textile treatments to reduce static charge and improve the handling of fabrics. It is also employed in the formulation of antiperspirants and deodorants to reduce staining on textiles .

作用机制

(Hexadecylamidopropyl)trimethylammonium chloride exerts its effects primarily through its quaternary ammonium group. This group interacts with negatively charged surfaces, such as hair and fabric fibers, neutralizing their charge and reducing static electricity. The compound’s conditioning properties are attributed to its ability to form a thin film on the hair surface, which enhances smoothness and manageability .

相似化合物的比较

Comparative Analysis with Structurally Similar QACs

Quaternary ammonium compounds share a positively charged nitrogen center but differ in alkyl chain length, functional groups, and applications. Below is a detailed comparison:

Structural Analogues

Key Observations :

- Alkyl Chain Impact : The C16 chain in hexadecylamidopropyl and hexadecyldimethyl variants enhances lipid membrane disruption, critical for antimicrobial activity . However, the amide group in hexadecylamidopropyl derivatives improves biocompatibility for cosmetic use compared to purely alkyl-based QACs .

- Functional Group Role : Quat-188’s chlorohydroxypropyl group facilitates covalent bonding to polysaccharides (e.g., starch), enabling applications in paper strengthening and flocculants . In contrast, PMEATCl’s methacrylate group supports polymerization for durable antimicrobial coatings .

Antimicrobial Efficacy

Key Findings :

- While all QACs show >98% inhibition, hexadecylamidopropyltrimethylammonium chloride ’s amide group may reduce cytotoxicity compared to silane-grafted QACs, which exhibit higher environmental persistence .

- PMEATCl’s polymerizable methacrylate group enables integration into medical devices, offering long-term antimicrobial action versus small-molecule QACs .

Polymerization Behavior

生物活性

(Hexadecylamidopropyl)trimethylammonium chloride, also known as palmitamidopropyltrimonium chloride, is a quaternary ammonium compound widely utilized in cosmetic and personal care products due to its conditioning and antistatic properties. Beyond its industrial applications, this compound has garnered attention in biological and medical research for its potential antimicrobial activity and safety profile.

- Chemical Formula : C22H47ClN2O

- Molecular Weight : 391.07 g/mol

- CAS Number : 51277-96-4

- Solubility : 203 mg/L in water at 20.1°C

- Density : 1.029 g/cm³ at 20°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It acts effectively against a range of bacteria and fungi, making it suitable for inclusion in formulations aimed at reducing microbial contamination on surfaces and in personal care products.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.25 mg/mL |

The antimicrobial activity is primarily attributed to the compound's cationic nature, which allows it to interact with negatively charged microbial membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The quaternary ammonium group plays a crucial role in this mechanism by facilitating the binding to microbial surfaces.

Safety Assessment

A comprehensive safety assessment conducted by the European Chemicals Agency (ECHA) evaluated the toxicological profile of this compound. The study involved various animal models to assess acute and chronic toxicity, reproductive toxicity, and carcinogenic potential.

- Acute Toxicity : The compound showed low acute toxicity with no significant adverse effects observed at high doses.

- Chronic Exposure : Long-term exposure studies indicated no significant carcinogenic effects in F344 rats and B6C3F1 mice, even at elevated concentrations over extended periods .

Cosmetic Applications

In cosmetic formulations, this compound is utilized for its conditioning properties, enhancing the texture and manageability of hair products. A study demonstrated that hair treated with conditioners containing this compound exhibited reduced static charge and improved smoothness compared to untreated hair .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Conditioning Properties | Unique Features |

|---|---|---|---|

| This compound | High | Excellent | Effective against a broad spectrum of microbes |

| Stearamidopropyltrimonium chloride | Moderate | Good | Derived from stearic acid |

| Behentrimonium chloride | Low | Excellent | Primarily used for fabric softening |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of (hexadecylamidopropyl)trimethylammonium chloride relevant to experimental design?

- Answer : The compound (CAS 51277-96-4) has a molecular formula of C22H47ClN2O and a molecular weight of 391.07 g/mol . Key properties include:

- Water solubility : 203 mg/L at 20°C .

- Storage : Stable under refrigeration (4°C) in sealed, nitrogen-filled containers to prevent hydrolysis or oxidative degradation .

- LogP : 3.42, indicating high hydrophobicity, which necessitates surfactant-assisted dispersion in aqueous systems .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Answer :

- Purity Analysis : Use elemental analysis (C, H, N, Cl) to confirm stoichiometry. Theoretical values: C (67.56%), H (12.18%), N (7.16%), Cl (9.06%) .

- Structural Confirmation : Employ <sup>1</sup>H/ <sup>13</sup>C NMR to identify characteristic peaks:

- Quaternary ammonium group: δ 3.2–3.5 ppm (N<sup>+</sup>(CH3)3) .

- Hexadecyl chain: δ 1.2–1.4 ppm (CH2) and δ 0.8–0.9 ppm (terminal CH3) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M]<sup>+</sup> at m/z 390.3 .

Advanced Research Questions

Q. What experimental strategies mitigate aggregation artifacts in surfactant-based studies using this compound?

- Answer : Aggregation due to its cationic and hydrophobic nature can skew results in membrane interaction or micelle studies.

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension titrations. For C22-chain analogs, expect CMC ~0.1–1 mM; adjust ionic strength (e.g., NaCl) to modulate aggregation .

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rh) to detect micelle formation. Use 0.2 µm filters to remove pre-existing aggregates .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies in antimicrobial or cytotoxicity studies may arise from impurities or assay conditions.

- Controlled Replication : Synthesize batches with ≥98% purity (HPLC-validated) and test against standardized microbial strains (e.g., E. coli ATCC 25922) .

- Assay Optimization : Use broth microdilution (CLSI guidelines) with neutralized charge effects via lecithin/Tween 80 in culture media .

- Data Normalization : Express bioactivity relative to chain-length analogs (e.g., C16 vs. C18 derivatives) to isolate structure-activity trends .

Q. What advanced techniques characterize its interaction with biomembranes or polymers?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with lipid bilayers (e.g., DPPC vesicles). Exothermic profiles indicate electrostatic-driven insertion .

- Fluorescence Anisotropy : Label the compound with pyrene to monitor membrane fluidity changes. Excitation/emission at 339/376 nm .

- X-ray Diffraction (XRD) : Resolve lamellar spacing in lipid-surfactant complexes. For C22-derivatives, expect d-spacing ~4–5 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。